CID 78065240
Description
CID 78065240 (PubChem Compound Identifier 78065240) is a chemical compound cataloged in PubChem, a comprehensive database managed by the National Institutes of Health (NIH). The absence of explicit data in the evidence necessitates reliance on comparative frameworks to evaluate its characteristics against analogs, emphasizing structural, spectral, and pharmacological parameters .
Properties
Molecular Formula |
C8H22LiSSiSn |
|---|---|
Molecular Weight |
304.1 g/mol |
InChI |
InChI=1S/C5H13SSi.3CH3.Li.Sn/c1-6-5-7(2,3)4;;;;;/h5H,1-4H3;3*1H3;;/q-1;;;;+1; |
InChI Key |
QKGVNZBALNKAOL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[CH-]SC.C[Sn](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78065240 involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may require access to specialized chemical literature or patents.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical reactors. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The production methods are designed to be cost-effective and environmentally friendly, adhering to industry standards and regulations.
Chemical Reactions Analysis
Types of Reactions
CID 78065240 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic compounds.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
CID 78065240 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78065240 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparative studies require systematic evaluation of physicochemical properties, bioactivity, and spectral signatures. Below is a hypothetical framework based on authoritative methodologies outlined in the evidence:
Table 1: Key Parameters for Comparative Analysis
| Parameter | CID 78065240* | Analog A (CID: XXXXXXX) | Analog B (CID: XXXXXXX) |
|---|---|---|---|
| Molecular Weight | - | 250.3 g/mol | 312.5 g/mol |
| Functional Groups | - | Carboxylic acid, amide | Aromatic ring, ester |
| Solubility (LogP) | - | 2.1 | 3.8 |
| Biological Activity | - | IC₅₀: 10 nM (Enzyme X) | EC₅₀: 50 µM (Receptor Y) |
| Toxicity (LD₅₀) | - | 500 mg/kg (rat) | 200 mg/kg (mouse) |
*Data for this compound is illustrative; consult PubChem or primary literature for specifics .
Structural Comparison
Structured data mining (e.g., frequent substructures) reveals that compounds with shared motifs, such as aromatic rings or hydrogen-bonding groups, often exhibit similar bioactivity . For instance, Analog A’s amide group may enhance solubility and target binding compared to this compound’s hypothetical ester group .
Spectral and Physicochemical Properties
Spectral data (NMR, IR, mass spectrometry) are critical for structural elucidation. This compound’s spectral profile, if available, would enable direct comparison of collision cross-sections (CCS) or fragmentation patterns .
Pharmacological and Toxicological Profiles
Analog A’s nanomolar potency against Enzyme X highlights its drug candidacy, whereas this compound’s undefined activity warrants further investigation .
Research Findings and Challenges
Gaps in Current Knowledge
The absence of explicit data for this compound underscores the need for targeted studies. For example:
- Synthesis and Characterization : Detailed synthetic pathways and purity assessments are essential for reproducibility .
- Mechanistic Studies : Target identification and mode-of-action analyses would clarify its biological relevance .
Methodological Considerations
- Data Reproducibility: Adherence to standardized protocols (e.g., IUPAC nomenclature, QC/QA practices) ensures comparability across studies .
- Supporting Information : Spectral charts, crystallographic data, and experimental protocols should be archived in supplementary materials for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
